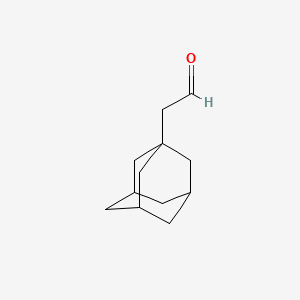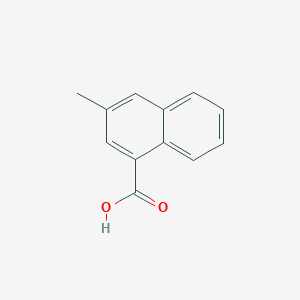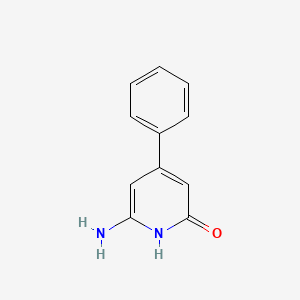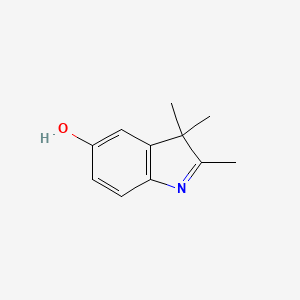
2,3,3-Trimethyl-3H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-3H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids, which play crucial roles in cell biology . This compound, with the molecular formula C11H13NO, is a white to light yellow solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-indol-5-ol can be achieved through several methods. One common approach involves the reaction of 2,3,3-trimethyl-3H-indole with 2-bromoethanol in the presence of a base such as triethylamine. The reaction is typically carried out in acetonitrile at elevated temperatures (around 85°C) for 24 hours, yielding the desired product . Another method involves the use of p-toluenesulfonic acid in toluene, which can produce various indole derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-3H-indol-5-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert nitro derivatives of this compound into amines.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin(II) chloride in hydrochloric acid is often used for reduction reactions.
Substitution: Reagents like sulfuric acid and nitric acid are used for nitration reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction of nitro derivatives results in the formation of amines.
Substitution: Nitration produces nitro-substituted indole derivatives.
Scientific Research Applications
2,3,3-Trimethyl-3H-indol-5-ol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-3H-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors, influencing biological processes. For example, they can inhibit the growth of cancer cells by interfering with cell signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its structure .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: This compound is similar in structure but lacks the hydroxyl group at the 5-position.
1,2,3,3-Tetramethyl-3H-indolium iodide: Another indole derivative used in dye synthesis.
1,1,2-Trimethylbenz[e]indole: A related compound with a different substitution pattern on the indole ring.
Uniqueness
2,3,3-Trimethyl-3H-indol-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which can influence its reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
2,3,3-trimethylindol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-11(2,3)9-6-8(13)4-5-10(9)12-7/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXWKNHPQJCSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B7902286.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B7902294.png)

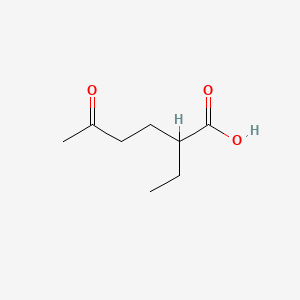
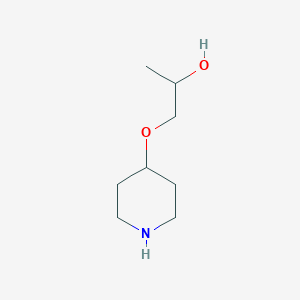
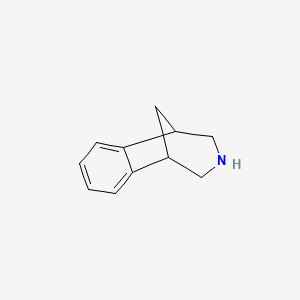
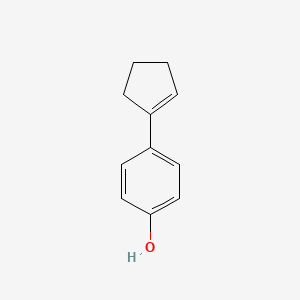
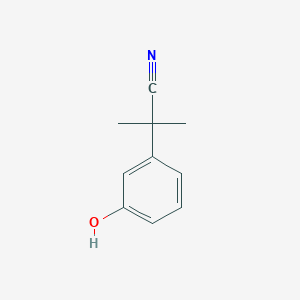
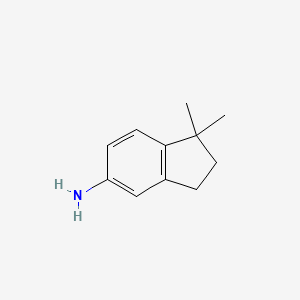
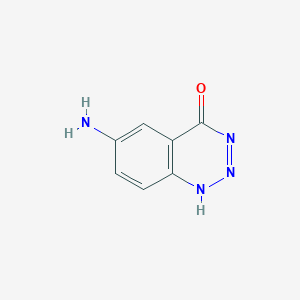
![2,6-Dimethylbenzo[d]oxazol-5-ol](/img/structure/B7902342.png)
